molecular formula C11H27NO3Si B1609408 N-((Triethoxysilyl)methyl)butylamine CAS No. 54729-80-5

N-((Triethoxysilyl)methyl)butylamine

Cat. No.: B1609408
CAS No.: 54729-80-5
M. Wt: 249.42 g/mol
InChI Key: NUIHYBYNCRBAJK-UHFFFAOYSA-N
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Description

N-((Triethoxysilyl)methyl)butylamine ( 54729-80-5) is an organosilane compound with the molecular formula C11H27NO3Si, serving as a versatile silane coupling agent in materials science research . This compound is characterized by its hybrid structure, featuring a hydrolyzable triethoxysilyl group at one end and an amine functional group at the other. This bifunctional design allows it to act as a molecular bridge, creating stable covalent bonds between inorganic substrates (such as glass, minerals, or metals) and organic polymers . The triethoxysilyl groups can undergo hydrolysis and condensation with hydroxylated inorganic surfaces, while the secondary amine group can interact with or catalyze reactions with various polymer matrices, including epoxies and polyurethanes. Researchers can leverage this compound to significantly improve the performance of composite materials. Its primary research value lies in enhancing the interfacial adhesion between fillers/fibers and the polymer matrix. This leads to composites with superior mechanical properties, including increased tensile and flexural strength, improved impact resistance, and better durability . When used as a surface treatment for mineral fillers like silica or talc, it promotes hydrophobicity and improves dispersion within the polymer, mitigating agglomeration and reducing composite viscosity for easier processing . Furthermore, its application as a primer or additive in adhesives and sealants formulations can yield products with enhanced bond strength, elasticity, and resistance to water and corrosion . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or personal consumption.

Properties

CAS No.

54729-80-5

Molecular Formula

C11H27NO3Si

Molecular Weight

249.42 g/mol

IUPAC Name

N-(triethoxysilylmethyl)butan-1-amine

InChI

InChI=1S/C11H27NO3Si/c1-5-9-10-12-11-16(13-6-2,14-7-3)15-8-4/h12H,5-11H2,1-4H3

InChI Key

NUIHYBYNCRBAJK-UHFFFAOYSA-N

SMILES

CCCCNC[Si](OCC)(OCC)OCC

Canonical SMILES

CCCCNC[Si](OCC)(OCC)OCC

Other CAS No.

54729-80-5

Origin of Product

United States

Comparison with Similar Compounds

Surface Modification

  • This compound outperforms cyclohexyl derivatives in bonding to hydrophilic surfaces (e.g., cellulose) due to its less sterically hindered amine group .
  • The diamino variant (CAS: 15129-36-9) provides dual reactive sites (–NH₂ and –Si(OCH₂CH₃)₃), enabling covalent anchoring of biomolecules in silica-based drug delivery systems .

Preparation Methods

Reaction of N-butylamine with Chloropropyltriethoxysilane

  • Reagents : N-butylamine and chloropropyltriethoxysilane.
  • Reaction conditions : The reagents are combined in a reaction vessel and slowly heated to about 80–90 °C with continuous stirring.
  • Reaction time : Typically 8 to 16 hours depending on molar ratios and temperature.
  • Molar ratio : N-butylamine is used in excess relative to chloropropyltriethoxysilane, commonly in ratios ranging from 3:1 to 5:1 to drive the reaction to completion.
  • Outcome : Formation of a reaction mixture containing N-((triethoxysilyl)methyl)butylamine, N-butylamine hydrochloride (by-product), and excess N-butylamine.

Displacement of Amine Hydrochloride By-product

  • Addition of Ethylenediamine : Ethylenediamine is introduced to the reaction mixture at temperatures between 40–80 °C.
  • Purpose : Ethylenediamine reacts with the N-butylamine hydrochloride by-product to form ethylenediamine hydrochloride, which can be separated easily.
  • Reaction time and temperature : Stirring for 1–2 hours at 40–70 °C, followed by standing for 3–6 hours to allow phase separation.
  • Phase separation : The mixture separates into an upper organic layer containing the target aminosilane and a lower aqueous layer containing ethylenediamine hydrochloride.

Purification by Reduced Pressure Distillation

  • The upper organic layer is subjected to reduced pressure distillation to remove residual amines and solvents.
  • This step yields this compound with high purity (>99%) and good yield (>88%).

Detailed Experimental Data and Optimization

The following table summarizes key experimental parameters and outcomes from representative examples of the preparation method:

Example N-butylamine (g) Chloropropyltriethoxysilane (g) Molar Ratio (N-butylamine:Silane) Reaction Temp (°C) Reaction Time (h) Ethylenediamine (g) Ethylenediamine:Molar Ratio Stirring Time (h) Separation Temp (°C) Yield (%) Purity (%)
1 1645 1489 3:1 80–85 16 495 1.1:1 2 45 >88 >99
2 2190 1489 4:1 85–90 8 495 1.1:1 2 60 >88 >99
3 2740 1489 5:1 85–90 8 495 1.1:1 2 60 >88 >99
4 1645 1489 3:1 80–85 15 451 1:1 1 40 >88 >99
  • Notes on optimization : Increasing the molar ratio of N-butylamine to silane reduces reaction time and improves yield.
  • Controlled temperature during the displacement reaction with ethylenediamine is critical for efficient separation.
  • Reduced pressure distillation effectively removes residual amines, ensuring high purity.

Reaction Mechanism Insights

The nucleophilic substitution mechanism involves the lone pair of the N-butylamine attacking the electrophilic carbon attached to the chlorine in chloropropyltriethoxysilane, displacing the chloride ion and forming the aminosilane. The hydrochloride salt formed is then converted to a more easily separable salt by ethylenediamine, facilitating purification.

Advantages of the Described Preparation Method

Summary Table of Preparation Process Parameters

Step Operation Conditions Purpose
1 Reaction of N-butylamine and chloropropyltriethoxysilane 80–90 °C, 8–16 h, stirring Formation of this compound and amine hydrochloride
2 Addition of ethylenediamine 40–70 °C, 1–2 h stirring, 3–6 h standing Displacement of amine hydrochloride to ethylenediamine hydrochloride for separation
3 Liquid-liquid separation Temperature controlled (40–70 °C) Separation of organic aminosilane layer and aqueous salt layer
4 Reduced pressure distillation Mild vacuum distillation Purification and isolation of pure product

Q & A

Q. What are the recommended synthetic routes for N-((Triethoxysilyl)methyl)butylamine, and how can reaction conditions be optimized?

The synthesis of This compound (CAS 35501–23–6) typically involves nucleophilic substitution or silylation reactions. A plausible route is the reaction of butylamine with (triethoxysilyl)methyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Optimization should focus on controlling moisture (to prevent premature hydrolysis of the triethoxysilyl group) and temperature (20–40°C to balance reactivity and side reactions). Purity can be improved via vacuum distillation or silica-gel chromatography. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR is critical to confirm the absence of unreacted silane precursors .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Key methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile intermediates, use a DB-5MS column with helium carrier gas and electron ionization (EI) mode. Derivatization may be needed for polar byproducts .
  • Nuclear Magnetic Resonance (NMR): <sup>29</sup>Si NMR is essential to confirm siloxane bond formation and detect hydrolysis products .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Monitor Si-O-C (∼1100 cm<sup>-1</sup>) and N-H (∼3300 cm<sup>-1</sup>) stretches to track reaction progress .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation: Use fume hoods to mitigate inhalation risks, as amines and silanes often release volatile organic compounds (VOCs) .
  • Personal Protective Equipment (PPE): Nitrile gloves and lab coats are mandatory; silane derivatives can penetrate latex .
  • Storage: Store under inert gas (argon/nitrogen) at 4°C to prevent hydrolysis. Contaminated glassware should be rinsed with ethanol before water to avoid exothermic reactions .

Advanced Research Questions

Q. How does this compound interact with silica-based surfaces, and what experimental designs are suitable for studying adsorption kinetics?

This compound’s triethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, silica nanoparticles). To study adsorption:

  • Quartz Crystal Microbalance (QCM): Measure mass changes during silane deposition in real-time. Vary pH (4–9) and solvent polarity (water vs. ethanol/water mixtures) to assess self-assembly kinetics .
  • X-ray Photoelectron Spectroscopy (XPS): Quantify surface elemental composition (Si, N) to confirm monolayer formation. Compare hydrolyzed vs. non-hydrolyzed conditions .

Q. What environmental factors influence the stability of this compound during storage and application?

  • Moisture Sensitivity: Hydrolysis of the triethoxysilyl group generates silanols, leading to oligomerization. Stability studies should include Karl Fischer titration to monitor water content in solvents .
  • Temperature: Accelerated aging tests (40–60°C) under controlled humidity can model long-term degradation. Monitor via <sup>29</sup>Si NMR for Si-O-Si network formation .

Q. How should researchers address contradictions in reported reactivity data for silane-functionalized amines like this compound?

Discrepancies often arise from:

  • Reaction Medium: Polar aprotic solvents (e.g., THF) vs. protic solvents (e.g., methanol) alter hydrolysis rates. Standardize solvent systems and water activity levels .
  • Surface Pretreatment: Silica substrate cleaning methods (e.g., plasma vs. piranha solution) affect hydroxyl group density and silane adhesion. Use contact angle measurements to validate surface hydrophilicity .

Methodological Notes

  • Data Validation: Cross-reference analytical results with computational models (e.g., DFT for Si-N bond energetics) to resolve structural ambiguities .
  • Controlled Experiments: Replicate studies under inert atmospheres (glovebox) to isolate moisture effects .

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